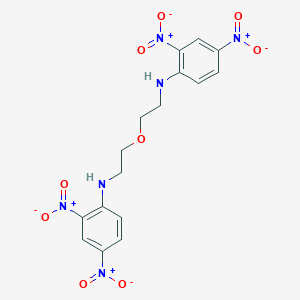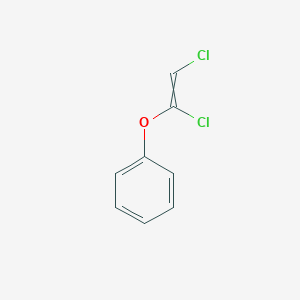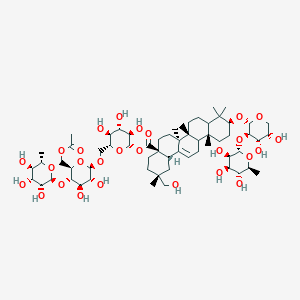
2,7-Phenanthrenediol, 3,4,6-trimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Phenanthrenediol, 3,4,6-trimethoxy- is a chemical compound with the molecular formula C17H16O5 and a molecular weight of 300.31 g/mol . It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of three methoxy groups and two hydroxyl groups on the phenanthrene backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Phenanthrenediol, 3,4,6-trimethoxy- typically involves the methylation of phenanthrenediol derivatives. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Phenanthrenediol, 3,4,6-trimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
2,7-Phenanthrenediol, 3,4,6-trimethoxy- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 2,7-Phenanthrenediol, 3,4,6-trimethoxy- involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, it has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Phenanthrenediol, 1,5,7-trimethoxy-
- 3,4,6-Trimethoxyphenanthrene-2,7-diol
- 9,10-Dihydro-3,4,6-trimethoxy-2,7-phenanthrenediol
Uniqueness
2,7-Phenanthrenediol, 3,4,6-trimethoxy- is unique due to its specific substitution pattern on the phenanthrene backbone, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
39499-89-3 |
|---|---|
Formule moléculaire |
C17H16O5 |
Poids moléculaire |
300.30 g/mol |
Nom IUPAC |
3,4,6-trimethoxyphenanthrene-2,7-diol |
InChI |
InChI=1S/C17H16O5/c1-20-14-8-11-9(6-12(14)18)4-5-10-7-13(19)16(21-2)17(22-3)15(10)11/h4-8,18-19H,1-3H3 |
Clé InChI |
XGYYXBDYFNKQER-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C=CC3=CC(=C(C(=C3C2=C1)OC)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


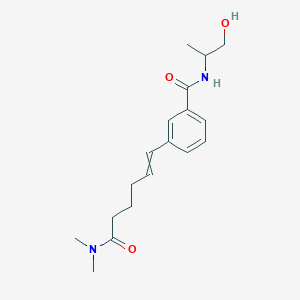
![3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole](/img/structure/B14080055.png)
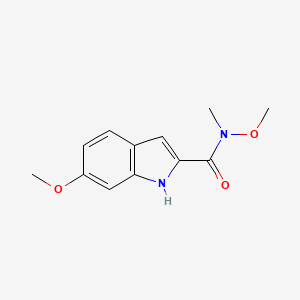
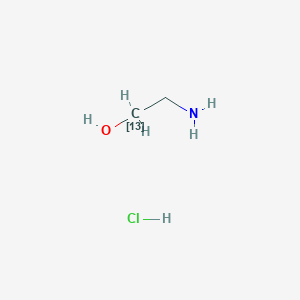

![3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B14080064.png)
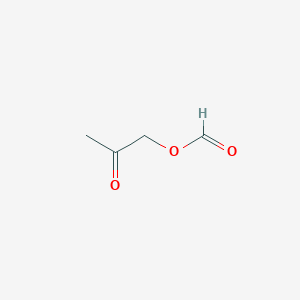
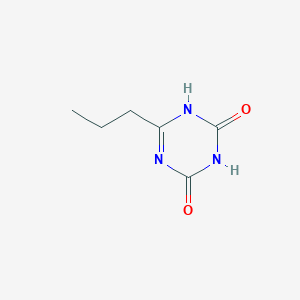
![N-[2-Bromo-1-(4-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B14080078.png)
